molecular formula C16H12ClN3O3 B7773020 2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No.: B7773020
M. Wt: 329.74 g/mol
InChI Key: XCWHFOHVKVHJIU-UHFFFAOYSA-N
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Description

Compound “2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s molecular structure and characteristics make it a subject of interest for researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in its pure form. These methods include various steps such as the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification techniques.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. This involves optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness, and maintaining the quality of the final product. Industrial production methods may also include continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Compound “2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide” has a wide range of applications in scientific research. It is used in:

    Chemistry: As a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In studies related to cellular processes, enzyme interactions, and metabolic pathways.

    Medicine: As a potential therapeutic agent or in the development of new drugs.

    Industry: In the production of specialized chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of compound “2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biological processes. The detailed mechanism of action includes the identification of molecular targets, the pathways involved, and the resulting biological effects.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has its own set of characteristics and applications, making them distinct from compound “2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide”.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15-10-5-1-3-7-12(10)18-16(15)22/h1-8H,9H2,(H,19,21)(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWHFOHVKVHJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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